molecular formula C5H9F3N2O B1398539 (R)-2-Amino-5,5,5-trifluoropentanamide CAS No. 1146852-37-0

(R)-2-Amino-5,5,5-trifluoropentanamide

Cat. No. B1398539
CAS RN: 1146852-37-0
M. Wt: 170.13 g/mol
InChI Key: JNHJLLWYQJNHIR-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(R)-2-Amino-5,5,5-trifluoropentanamide, also known as (R)-2-Amino-5,5,5-trifluoropentanoic acid, is an important organic compound used in a variety of scientific research applications. This compound is widely used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It is a versatile compound that can be used for a variety of purposes, including as a catalyst, as a substrate for enzymatic reactions, and as a building block for other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and structural confirmation of various compounds related to (R)-2-Amino-5,5,5-trifluoropentanamide are vital in the development of new drugs. These compounds include derivatives of 1,2,4-triazole, which are foundational for manufacturing new native drugs. Their structures are confirmed using modern physical-chemical methods like elemental analysis, NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).

Biological Significance and Synthetic Approaches

  • Nonproteinogenic amino acids, including those related to this compound, have significant biological properties. They serve as building blocks for new molecules or as surrogates of native amino acids in peptidic entities to modulate biological behavior. These compounds are key structural fragments in biologically active compounds and have applications in areas like hydrogen production for fuel cells and food chemistry (Viso et al., 2011).

Application in Protein Stability

  • Highly fluorinated amino acids, such as this compound, are used to stabilize helical proteins. They are particularly useful in biotechnologies involving beta-sheet proteins like antibodies. Introduction of fluorine into these proteins can significantly enhance their stability, which is crucial for applications in protein therapeutics and biosensors (Chiu, Kokona, Fairman, & Cheng, 2009).

Metabolomics Research

  • In metabolomics research, compounds like this compound are included in the analysis of metabolite concentrations in human plasma. This research supports the development of new technologies in metabolomics and contributes to understanding metabolic profiles in various conditions (Phinney et al., 2013).

properties

IUPAC Name

(2R)-2-amino-5,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHJLLWYQJNHIR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718945
Record name 5,5,5-Trifluoro-D-norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146852-37-0
Record name 5,5,5-Trifluoro-D-norvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-5,5,5-trifluoropentanamide
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Reactant of Route 6
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